2-(pyrrolidin-3-yloxy)quinoline
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Overview
Description
2-(pyrrolidin-3-yloxy)quinoline is a useful research compound. Its molecular formula is C13H14N2O and its molecular weight is 214.268. The purity is usually 95%.
The exact mass of the compound 3-(2-Quinolinyloxy)-pyrrolidine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biotechnological Applications of Quinoproteins
Quinoproteins, which include quinoline derivatives, have unique redox enzyme properties due to their amino acid-derived o-quinone cofactor, notably pyrroloquinoline quinone (PQQ). These enzymes are pivotal in biosensing, bioconversion of valuable compounds, and environmental treatments. Their unique substrate specificity and catalytic properties make them significant for biotechnological innovations (Matsushita et al., 2001).
Quinolone Derivatives in Medicinal Chemistry
Quinoline derivatives, including pyrrolo[3,2,1-ij]quinoline, have shown a broad spectrum of biological activities. These compounds are instrumental in the development of new pharmaceuticals, with applications ranging from antibacterial agents to anticancer therapies. The design and synthesis of these derivatives aim to enhance their pharmacokinetic properties, solubility, and efficacy against various diseases (Rosen et al., 1988).
Environmental and Chemical Sensing
Certain quinoline and pyrrolidine derivatives have been explored for their potential in environmental sensing and monitoring. For instance, fluorinated calix[4]pyrrole and dipyrrolylquinoxaline compounds, which include quinoline structures, demonstrate enhanced affinities for anions like fluoride, chloride, and dihydrogen phosphate. This enhancement is attributed to their augmented electron-withdrawing capabilities, making them suitable for detecting environmental pollutants and ions (Anzenbacher et al., 2000).
Antibacterial Mechanisms and Resistance
The novel design of 3-aminothiazolquinolones, which share structural similarities with quinolone and pyrrolidine derivatives, has been effective in circumventing bacterial resistance. These compounds exhibit potent antibacterial activity and slow induction of resistance, making them valuable in the fight against multidrug-resistant bacterial infections. Their mechanism of action often involves inhibiting key bacterial enzymes such as DNA gyrase, highlighting the importance of structural modifications in enhancing antimicrobial efficacy (Cui et al., 2016).
Mechanism of Action
Target of Action
The primary target of 3-(2-Quinolinyloxy)-pyrrolidine is the Type II NADH-Dehydrogenase (NDH-2), an essential component of electron transfer in many microbial pathogens . This enzyme has remained largely unexplored as a potential drug target, making this compound of significant interest.
Mode of Action
The compound interacts with its target, NDH-2, by inhibiting its function . This inhibition disrupts the normal electron transfer process within the microbial pathogens, which can lead to a halt in their growth and proliferation .
Biochemical Pathways
The affected pathway is the electron transfer process in microbial pathogens. By inhibiting NDH-2, 3-(2-Quinolinyloxy)-pyrrolidine disrupts this pathway, leading to downstream effects such as the cessation of bacterial growth .
Pharmacokinetics
The compound’s hydrophobicity, estimated as clogp, was found to correlate with cytotoxicity . This suggests that the compound’s bioavailability may be influenced by its hydrophobic nature.
Result of Action
The primary result of the compound’s action is the inhibition of bacterial growth. This is achieved by disrupting the electron transfer process within the bacteria by inhibiting the function of NDH-2 . The compound has shown to have better activity against Gram-negative pathogens, with minimum inhibitory concentrations (MICs) as low as 2 μg/mL .
Action Environment
The action of 3-(2-Quinolinyloxy)-pyrrolidine can be influenced by environmental factors. For instance, the overall ligand charge was found to be one of the most important factors in determining antibacterial activity, with patterns that varied depending on the particular bacterial species . Furthermore, the compound’s cytotoxicity was found to correlate with its hydrophobicity , suggesting that the compound’s action, efficacy, and stability may be influenced by the hydrophobic nature of its environment.
Properties
IUPAC Name |
2-pyrrolidin-3-yloxyquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-2-4-12-10(3-1)5-6-13(15-12)16-11-7-8-14-9-11/h1-6,11,14H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIJZVPGOJPQRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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